![molecular formula C20H18N2O5S B269613 4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B269613.png)
4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound has shown promising results in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of 4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid is not fully understood. However, studies have suggested that this compound acts by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has been shown to modulate the immune response, making it a potential treatment option for autoimmune disorders. It has also been shown to have anti-inflammatory effects, which could be useful in treating various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid is its potent anti-cancer and anti-inflammatory properties. This makes it a promising candidate for the development of new cancer and autoimmune disorder treatments. However, one of the main limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, further research is needed to fully understand the mechanism of action of this compound.
Zukünftige Richtungen
There are several future directions for research on 4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid. One potential direction is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating various inflammatory and autoimmune disorders. Another potential direction is the development of new synthesis methods to produce this compound in larger quantities. Finally, more research is needed to fully understand the pharmacokinetics and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of 4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid is a complex process that involves multiple steps. The first step involves the synthesis of 6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline, which is then treated with sulfonyl chloride to produce the sulfonyl derivative. The final step involves the reaction of the sulfonyl derivative with 4-aminomethylbenzoic acid to produce the final product.
Wissenschaftliche Forschungsanwendungen
4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid has been extensively researched for its potential use in treating various diseases. Studies have shown that this compound has potent anti-inflammatory, anticancer, and immunomodulatory properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has been shown to modulate the immune response, making it a potential treatment option for autoimmune disorders.
Eigenschaften
Molekularformel |
C20H18N2O5S |
---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
4-[[(9-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-6-yl)sulfonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O5S/c1-12-8-18(23)22-7-6-15-9-16(10-17(12)19(15)22)28(26,27)21-11-13-2-4-14(5-3-13)20(24)25/h2-5,8-10,21H,6-7,11H2,1H3,(H,24,25) |
InChI-Schlüssel |
XKYBISGQINZYEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)NCC4=CC=C(C=C4)C(=O)O |
Kanonische SMILES |
CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)NCC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.